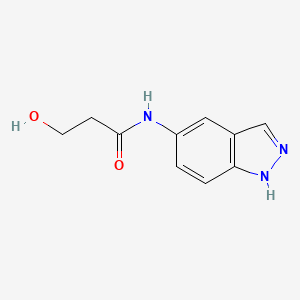

3-hydroxy-N-(1H-indazol-5-yl)propanamide

Description

3-Hydroxy-N-(1H-indazol-5-yl)propanamide is a ceramide derivative isolated from the endophytic fungus Botryosphaeria dothidea KJ-1, found in the stem bark of Melia azedarach L. (white cedar) in China . Structurally, it features a hydroxypropanamide chain linked to the 5-position of the indazole moiety. This contrasts with known compounds from the same study, which showed cytotoxic effects (IC₅₀: 3.13–73.4 µM), suggesting that structural modifications in the hydroxypropanamide-indazole scaffold may reduce toxicity .

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-hydroxy-N-(1H-indazol-5-yl)propanamide |

InChI |

InChI=1S/C10H11N3O2/c14-4-3-10(15)12-8-1-2-9-7(5-8)6-11-13-9/h1-2,5-6,14H,3-4H2,(H,11,13)(H,12,15) |

InChI Key |

RITJEFCICYPANJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCO)C=NN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison of 3-Hydroxy-N-(1H-Indazol-5-yl)propanamide with Analogues

Key Structural and Functional Differences

Core Scaffold Modifications: Indazole vs. However, naphthalene carboxamides exhibit stronger antibacterial activity, possibly due to increased lipophilicity facilitating membrane penetration . Substituent Effects: The hydroxypropanamide chain in the target compound contrasts with the methoxy or trifluoromethyl groups in phenylamide derivatives (e.g., 2a, 7a). These substituents in naphthalene carboxamides likely enhance steric and electronic interactions with bacterial enzymes, explaining their higher antibacterial potency .

Cytotoxicity Profile :

- The absence of cytotoxicity in this compound (up to 100 µM) contrasts sharply with the cytotoxic effects of other fungal-derived compounds (IC₅₀: 3.13–73.4 µM) . This suggests that the indazole-hydroxypropanamide combination may mitigate toxic side effects observed in structurally distinct natural products.

Pharmacological Potential: Indazole derivatives, such as 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide, are often explored for central nervous system (CNS) or anticancer applications due to their affinity for receptors like serotonin or dopamine transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.